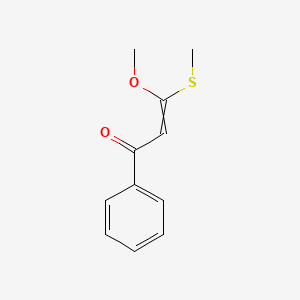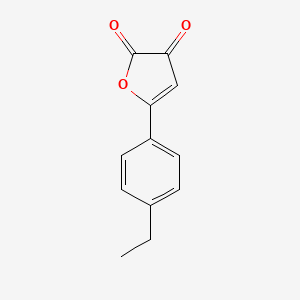
5-(4-Ethylphenyl)furan-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylphenyl)furan-2,3-dione: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the 4-ethylphenyl group attached to the furan ring makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Ethylphenyl)furan-2,3-dione can be achieved through the Paal-Knorr furan synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires a strong acid catalyst such as trifluoroacetic acid and can be carried out under mild conditions .
Industrial Production Methods:
Industrial production of this compound may involve the use of microwave-assisted Paal-Knorr reactions to enhance reaction rates and yields. This method allows for the efficient synthesis of polysubstituted furans, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic sites of the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-(4-Ethylphenyl)furan-2,3-dione is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various chemical reactions .
Biology:
It can be used in the synthesis of pharmaceuticals and agrochemicals .
Medicine:
Research is ongoing to explore the potential medicinal properties of this compound. It may have applications in the development of new drugs and therapeutic agents .
Industry:
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-(4-Ethylphenyl)furan-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Furan-2,3-dione: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less reactive.
5-Phenylfuran-2,3-dione: Similar structure but without the ethyl group, leading to different chemical properties.
5-(4-Methylphenyl)furan-2,3-dione: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
Uniqueness:
5-(4-Ethylphenyl)furan-2,3-dione is unique due to the presence of the 4-ethylphenyl group, which enhances its hydrophobicity and potentially increases its reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
132680-91-2 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-(4-ethylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(14)15-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
OPGZZLVMLDJTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


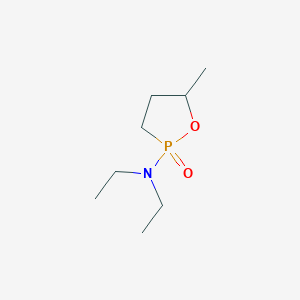
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

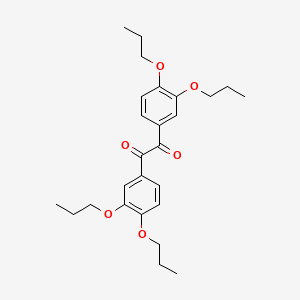



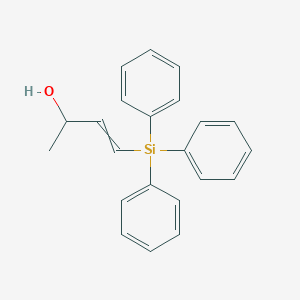
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
